ethyl 6-bromo-5-hydroxy-2-[(2-methylpiperidin-1-yl)methyl]-1-phenyl-1H-indole-3-carboxylate
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Overview
Description
Ethyl 6-bromo-5-hydroxy-2-[(2-methylpiperidin-1-yl)methyl]-1-phenyl-1H-indole-3-carboxylate is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its indole core, which is a common structural motif in many biologically active molecules. The presence of bromine, hydroxyl, and ester functional groups, along with a piperidine moiety, contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-bromo-5-hydroxy-2-[(2-methylpiperidin-1-yl)methyl]-1-phenyl-1H-indole-3-carboxylate typically involves multiple steps, starting from commercially available precursors. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a suitable ketone under acidic conditions to form the indole core . Subsequent steps include bromination, hydroxylation, and esterification to introduce the desired functional groups .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-bromo-5-hydroxy-2-[(2-methylpiperidin-1-yl)methyl]-1-phenyl-1H-indole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in debromination.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of debrominated indole derivatives.
Substitution: Formation of substituted indole derivatives with various functional groups.
Scientific Research Applications
Ethyl 6-bromo-5-hydroxy-2-[(2-methylpiperidin-1-yl)methyl]-1-phenyl-1H-indole-3-carboxylate has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 6-bromo-5-hydroxy-2-[(2-methylpiperidin-1-yl)methyl]-1-phenyl-1H-indole-3-carboxylate involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity. The bromine and hydroxyl groups may enhance binding affinity and specificity, while the ester group can influence the compound’s pharmacokinetic properties .
Comparison with Similar Compounds
Similar Compounds
Ethyl 6-bromo-5-hydroxy-1-methyl-2-(phenylsulfanylmethyl)indole-3-carboxylate: Shares a similar indole core but differs in the substitution pattern.
Indole-3-carboxylate derivatives: A broad class of compounds with diverse biological activities.
Uniqueness
Ethyl 6-bromo-5-hydroxy-2-[(2-methylpiperidin-1-yl)methyl]-1-phenyl-1H-indole-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the piperidine moiety and the combination of bromine and hydroxyl groups make it a versatile compound for various applications .
Properties
Molecular Formula |
C24H27BrN2O3 |
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Molecular Weight |
471.4 g/mol |
IUPAC Name |
ethyl 6-bromo-5-hydroxy-2-[(2-methylpiperidin-1-yl)methyl]-1-phenylindole-3-carboxylate |
InChI |
InChI=1S/C24H27BrN2O3/c1-3-30-24(29)23-18-13-22(28)19(25)14-20(18)27(17-10-5-4-6-11-17)21(23)15-26-12-8-7-9-16(26)2/h4-6,10-11,13-14,16,28H,3,7-9,12,15H2,1-2H3 |
InChI Key |
OWHQBCQPONVLOQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=CC(=C(C=C21)O)Br)C3=CC=CC=C3)CN4CCCCC4C |
Origin of Product |
United States |
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